N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]pyrrolidine-1-sulfonamide
Description
N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]pyrrolidine-1-sulfonamide is a complex organic compound characterized by its unique structural features, including a pyrrolidine ring, a sulfonamide group, and a substituted oxane ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]pyrrolidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O3S/c1-2-17-11-12(10-15-17)14-13(6-5-9-21-14)16-22(19,20)18-7-3-4-8-18/h10-11,13-14,16H,2-9H2,1H3/t13-,14+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOWJYBVSQDZGB-UONOGXRCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2C(CCCO2)NS(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)[C@@H]2[C@H](CCCO2)NS(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]pyrrolidine-1-sulfonamide typically involves multiple steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of appropriate diols or epoxides under acidic or basic conditions.
Introduction of the Pyrazole Group: The pyrazole moiety is introduced via a condensation reaction between hydrazines and 1,3-diketones or their equivalents.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is often synthesized through the cyclization of amino alcohols or amino acids.
Sulfonamide Formation: The final step involves the reaction of the amine group with a sulfonyl chloride to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyrrolidine rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide nitrogen and the pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Scientific Research Applications
Chemistry
In chemistry, N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]pyrrolidine-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]pyrrolidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyrazole and oxane rings may contribute to the binding affinity and specificity. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-3-methylthiophene-2-carboxamide
- N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-5-methylthiophene-2-sulfonamide
Uniqueness
Compared to similar compounds, N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]pyrrolidine-1-sulfonamide stands out due to its specific combination of functional groups and stereochemistry. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
